molecular formula C17H13N3O4 B14230956 1-Benzhydryl-5-nitropyrimidine-2,4-dione CAS No. 821795-52-2

1-Benzhydryl-5-nitropyrimidine-2,4-dione

Cat. No.: B14230956
CAS No.: 821795-52-2
M. Wt: 323.30 g/mol
InChI Key: PZJOKDJBURSOCW-UHFFFAOYSA-N
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Description

1-Benzhydryl-5-nitropyrimidine-2,4-dione is a chemical compound with the molecular formula C17H13N3O4. It is characterized by the presence of a benzhydryl group attached to a nitropyrimidine-dione core.

Preparation Methods

The synthesis of 1-Benzhydryl-5-nitropyrimidine-2,4-dione typically involves the nucleophilic substitution reaction of benzhydryl chloride with 5-nitropyrimidine-2,4-dione. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the substitution process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

1-Benzhydryl-5-nitropyrimidine-2,4-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal catalysts, potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzhydryl-5-nitropyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzhydryl-5-nitropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells. Additionally, the benzhydryl group may interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-Benzhydryl-5-nitropyrimidine-2,4-dione can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific applications.

Properties

CAS No.

821795-52-2

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

IUPAC Name

1-benzhydryl-5-nitropyrimidine-2,4-dione

InChI

InChI=1S/C17H13N3O4/c21-16-14(20(23)24)11-19(17(22)18-16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H,(H,18,21,22)

InChI Key

PZJOKDJBURSOCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=C(C(=O)NC3=O)[N+](=O)[O-]

Origin of Product

United States

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